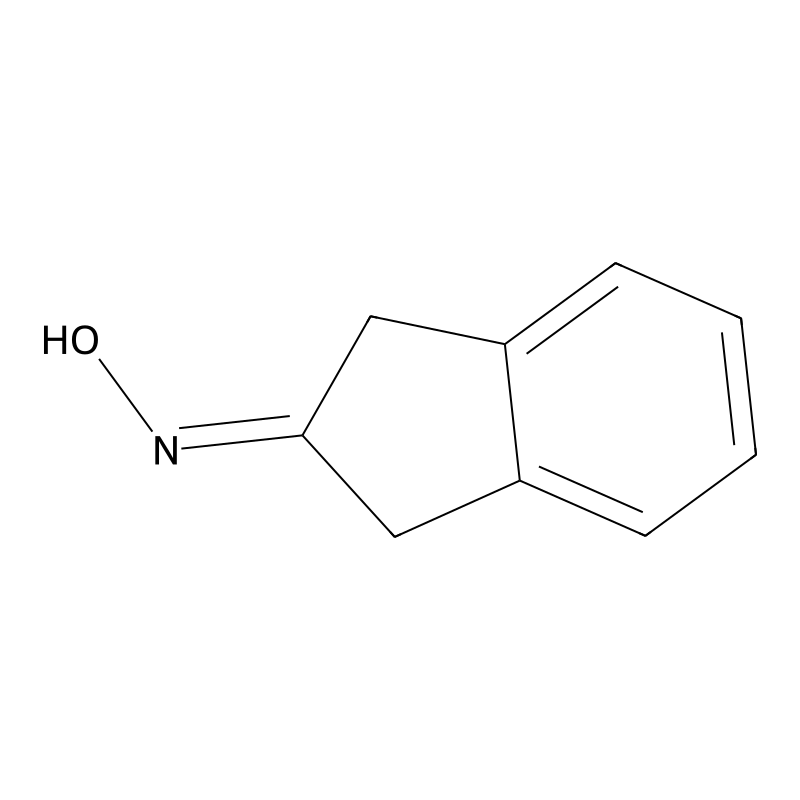2-Indanone oxime

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
2-Indanone oxime is a relatively simple molecule to synthesize, making it readily available for research purposes. Several methods have been reported in the literature for its preparation, typically involving the condensation of 2-indanone with hydroxylamine or its derivatives. Once synthesized, the structure and purity of 2-indanone oxime can be confirmed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy [].
Potential Biological Activities:
While the specific applications of 2-indanone oxime in scientific research are limited, some studies have explored its potential biological activities. These include:
- Antimicrobial activity: Some studies have investigated the potential of 2-indanone oxime as an antimicrobial agent against various bacterial and fungal strains. However, further research is needed to determine its efficacy and mechanism of action.
- Antioxidant activity: 2-indanone oxime has been shown to exhibit some antioxidant activity in in vitro studies. However, its potential therapeutic applications in this area require further investigation.
- Precursor for other compounds: The oxime functional group in 2-indanone oxime can be readily modified to generate other structurally diverse compounds with potentially interesting biological properties. This makes 2-indanone oxime a valuable starting material for further synthetic endeavors in drug discovery.
2-Indanone oxime, with the chemical formula C₉H₉NO and CAS registry number 3349-63-1, is an organic compound derived from indanone. It features a carbonyl group (C=O) that is converted into an oxime (C=N-OH) through the reaction with hydroxylamine. This compound is characterized by its unique bicyclic structure, which contributes to its chemical reactivity and biological activity. The presence of the oxime functional group allows for various chemical transformations, making it a valuable intermediate in organic synthesis.
- Beckmann Rearrangement: This reaction converts oximes into amides and is particularly effective for 2-indanone oxime when catalyzed by Lewis acids like methanesulfonyl chloride. This method shows improved efficiency compared to traditional phosphorus-based methods .
- Hydrogenation: 2-Indanone oxime can be reduced to 2-aminoindane through hydrogenation processes. Various catalysts, including palladium and nickel, have been employed to facilitate this transformation under acidic conditions .
- Coupling Reactions: The compound can participate in coupling reactions, such as the copper-catalyzed reaction with thiols to synthesize 2,3-functionalized 1-indenones .
Several methods have been developed for synthesizing 2-indanone oxime:
- Direct Oximation: The most straightforward method involves treating indanone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate.
- Catalytic Hydrogenation: As mentioned earlier, catalytic hydrogenation can be used to reduce related compounds to obtain 2-indanone oxime .
- Beckmann Rearrangement: This method can also be utilized for synthesizing derivatives of 2-indanone oxime through rearrangements of other oximes under specific conditions .
2-Indanone oxime serves as an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its ability to form various derivatives makes it useful in:
- Synthesis of Amines: It can be converted into amines through reduction reactions.
- Formation of Hydrazones: This property is exploited in analytical chemistry for detecting carbonyl compounds.
Studies on the interactions of 2-indanone oxime focus on its reactivity with enzymes and other biological molecules. For instance, it has been noted that the compound interacts with certain enzymes involved in metabolic pathways, although detailed mechanisms remain underexplored. Further research could elucidate its potential therapeutic applications.
Several compounds share structural or functional similarities with 2-indanone oxime. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Indanone | Bicyclic structure without oxime group | Lacks the reactive oxime functional group |
| Acetophenone | Aromatic ketone | Does not contain a nitrogen atom |
| Benzophenone | Diphenyl ketone | No oxime functionality |
| 1-Indanone Oxime | Similar bicyclic structure | Different position of the oxime group |






